![molecular formula C17H17N5O2S B2721028 N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396873-07-6](/img/structure/B2721028.png)
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide” is a complex organic molecule. It contains a benzo[d]thiazole ring, which is a type of heterocyclic compound . This type of compound is often found in various pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Wissenschaftliche Forschungsanwendungen
- Synthesis and Characterization : Researchers have synthesized novel derivatives of this compound by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The structure was confirmed through IR, 1H, 13C NMR, and mass spectral data .
- Biological Activity : Among the synthesized derivatives, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated promising anti-inflammatory activity. Specifically, compounds 8b and 9b exhibited the highest IC50 values for COX-1 inhibition (11.34 µM and 11.21 µM, respectively). Additionally, they showed excellent COX-2 selectivity indices (SI) and inhibited albumin denaturation .
- Potential Therapeutic Approach : Certain derivatives of this compound have been explored as O-GlcNAcase inhibitors. O-GlcNAcase inhibitors are considered viable for reducing the accumulation of hyperphosphorylated, pathological forms of tau, which are associated with neurodegenerative diseases .
- Polysubstituted Thiazole Derivatives : A related study synthesized polysubstituted thiazole derivatives and evaluated their anti-inflammatory activity. These compounds were tested using formalin-induced paw edema, with diclofenac sodium as a standard drug .
- Cytotoxicity : Another study investigated [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. One of the compounds demonstrated potent cytotoxic effects on prostate cancer cell lines .
- Mechanism of Action : Research has explored the anthelmintic efficacy of N-methylbenzo[d]thiazol-5-yl compounds. Detailed evaluation and mechanistic insights are available .
Anti-Inflammatory Properties
O-GlcNAcase Inhibition
Antitumor and Cytotoxic Activity
Anthelmintic Efficacy Evaluation
Wirkmechanismus
Target of Action
The primary targets of N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide Compounds with a similar benzothiazole structure have been found to inhibit o-glcnacase (oga), an enzyme involved in tau-mediated neurodegeneration . This suggests that N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide may also target OGA or similar enzymes.
Mode of Action
The exact interaction of N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide Similar benzothiazole compounds have been found to inhibit oga, which could limit tau hyperphosphorylation and aggregation into pathological tau . This suggests that N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide may also act as an inhibitor of OGA or similar enzymes.
Biochemical Pathways
The biochemical pathways affected by N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide Inhibition of oga by similar benzothiazole compounds has been linked to a reduction in tau pathology and dystrophic neurites . This suggests that N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide may also affect pathways related to tau-mediated neurodegeneration.
Result of Action
The molecular and cellular effects of N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide Similar benzothiazole compounds have been linked to slowing motor neuron loss and a reduction in tau pathology and dystrophic neurites . This suggests that N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide may have similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-18-14-10-12(2-4-15(14)25-11)19-17(23)13-3-5-16(21-20-13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFOQJIIMVYHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.